

Spectroscopic Data for 2,6-Dimethylphenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethylphenoxyacetic acid

Cat. No.: B020233

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethylphenoxyacetic acid**, a compound of interest in various research and development applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,6-Dimethylphenoxyacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available	C=O (Carboxylic Acid)
Data not available	C-O (Ether)
Data not available	Aromatic C-CH ₃
Data not available	Aromatic CH
Data not available	-OCH ₂ -
Data not available	Ar-CH ₃

Note: Specific chemical shift values for ^1H and ^{13}C NMR of **2,6-Dimethylphenoxyacetic acid** are not readily available in the public domain. The assignments provided are based on the expected chemical environments of the protons and carbons in the molecule.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of **2,6-Dimethylphenoxyacetic acid** is available.^[1] Key absorption bands characteristic of its functional groups are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad, Strong	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1470	Medium-Weak	C=C stretch (Aromatic Ring)
~1220	Strong	C-O stretch (Aryl Ether)
~1100	Strong	C-O stretch (Carboxylic Acid)

Note: The exact peak positions may vary slightly depending on the specific experimental conditions.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
180	-	[M] ⁺ (Molecular Ion)
122	-	[M - COOH - H] ⁺
121	-	[M - COOH - 2H] ⁺ or [M - CH ₂ COOH] ⁺
91	-	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: A complete, experimentally determined mass spectrum with relative intensities and a detailed fragmentation pattern for **2,6-Dimethylphenoxyacetic acid** is not publicly available. The proposed fragments are based on the known fragmentation patterns of similar aromatic carboxylic acids.

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data for **2,6-Dimethylphenoxyacetic acid** are not available in the literature. However, the following sections describe generalized protocols that are standard for the analysis of similar aromatic carboxylic acids.

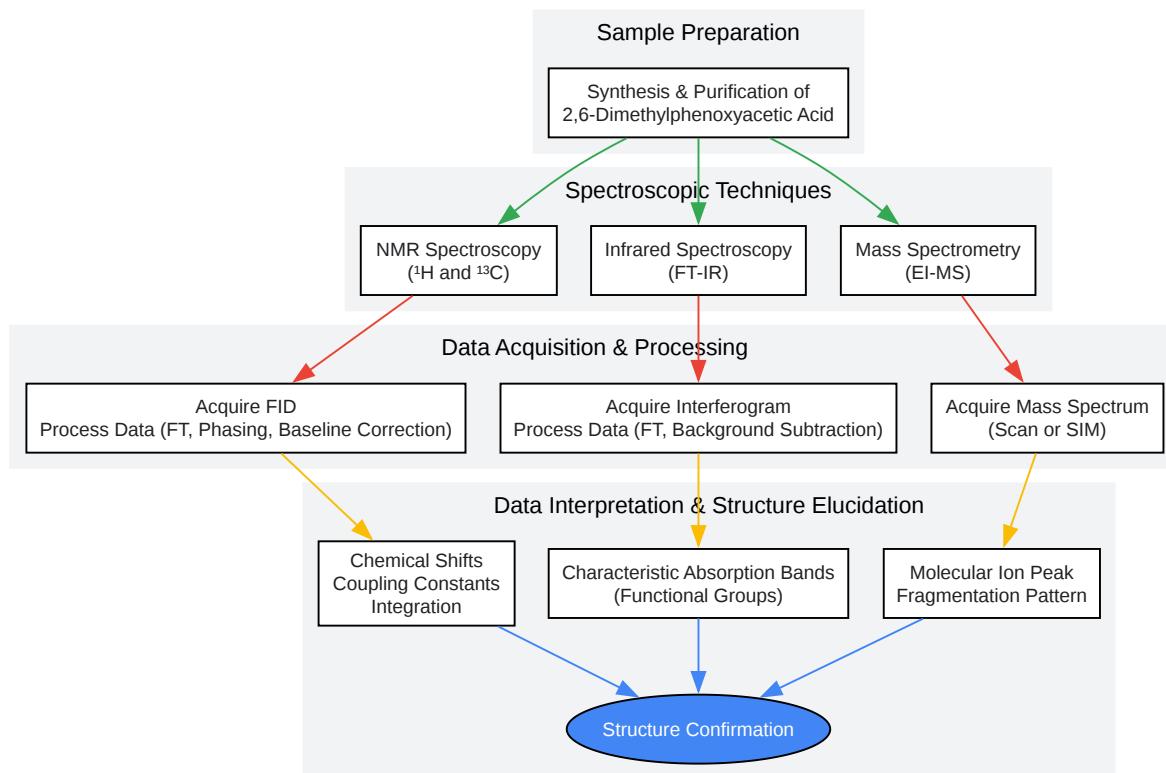
NMR Spectroscopy

Sample Preparation: A standard protocol for preparing a sample for NMR analysis involves dissolving approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution is then transferred to a 5 mm NMR tube. It is crucial that the sample is free of any particulate matter to ensure high-resolution spectra.

Data Acquisition (^1H and ^{13}C NMR): NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, which is inherently less sensitive, a larger number of scans and a longer acquisition time are generally required.

Infrared (IR) Spectroscopy

ATR-FTIR Method: The IR spectrum of **2,6-Dimethylphenoxyacetic acid** can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.^[1] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$.


Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: For a solid sample like **2,6-Dimethylphenoxyacetic acid**, a direct insertion probe can be used to introduce the sample into the ion source of a mass spectrometer. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **2,6-Dimethylphenoxyacetic acid**.

Workflow for Spectroscopic Analysis of 2,6-Dimethylphenoxyacetic Acid

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chromatographytoday.com [chromatographytoday.com]
- To cite this document: BenchChem. [Spectroscopic Data for 2,6-Dimethylphenoxyacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020233#spectroscopic-data-for-2-6-dimethylphenoxyacetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com